Cas no 2228159-19-9 (3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine)

3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine
- 3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine
- EN300-1819716
- 2228159-19-9
-
- インチ: 1S/C12H19N/c1-2-11-5-9(1)6-12(11)7-10-3-4-13-8-10/h1-2,9-13H,3-8H2
- InChIKey: WEGYXFWVGHJWHA-UHFFFAOYSA-N
- SMILES: N1CCC(C1)CC1CC2C=CC1C2
計算された属性
- 精确分子量: 177.151749610g/mol
- 同位素质量: 177.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 2.4
3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819716-0.1g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1819716-0.05g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1819716-1.0g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1819716-0.5g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1819716-10.0g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1819716-5g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1819716-0.25g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1819716-5.0g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1819716-1g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1819716-10g |
3-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)pyrrolidine |
2228159-19-9 | 10g |
$5159.0 | 2023-09-19 |
3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidineに関する追加情報
Introduction to 3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine (CAS No: 2228159-19-9)
3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex structural framework and potential biological activities. This compound, identified by the CAS number 2228159-19-9, has garnered attention due to its unique molecular architecture and its implications in the development of novel therapeutic agents. The bicyclo moiety in its structure contributes to its distinct chemical properties, making it a subject of interest for researchers exploring innovative drug design strategies.
The compound’s structure consists of a pyrrolidine ring substituted with a bicyclo2.2.1hept-5-en-2-yl group, which introduces a high degree of steric complexity and electronic diversity. This structural feature is crucial as it can influence the compound’s interactions with biological targets, thereby affecting its pharmacological profile. The bicyclo moiety, specifically a derivative of norbornene, is known for its stability and rigidity, which can be advantageous in designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in the exploration of bicyclic compounds for their potential applications in medicinal chemistry. The structural motif of 3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine aligns well with this trend, as it combines the versatility of the pyrrolidine scaffold with the unique properties of the bicyclo fragment. This combination has led to several investigations into its possible roles as an intermediate or lead compound in drug discovery programs.
One of the most compelling aspects of 3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine is its potential as a building block for more complex molecules. The presence of multiple reactive sites on its structure allows for diverse chemical modifications, enabling chemists to tailor its properties for specific applications. Researchers have been particularly interested in modifying the substituents attached to the pyrrolidine ring and the bicyclo core to optimize solubility, metabolic stability, and bioavailability.
The pharmacological significance of this compound has been further highlighted by several recent studies. For instance, researchers have explored its interactions with various enzymes and receptors, uncovering potential therapeutic effects in areas such as pain management and neurodegenerative diseases. The rigid bicyclo structure is thought to enhance binding interactions by providing a stable framework that fits well into the active sites of biological targets.
Moreover, the synthesis of 3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine has been optimized through several innovative synthetic routes, making it more accessible for large-scale production and further research. These synthetic advancements have not only facilitated laboratory studies but also opened doors for industrial applications where this compound could serve as a key intermediate in the manufacturing of advanced pharmaceuticals.
The compound’s unique structural features also make it an attractive candidate for computational studies aimed at understanding its behavior at the molecular level. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict how 3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine interacts with biological targets and how these interactions influence its pharmacological effects.
In conclusion, 3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine (CAS No: 2228159-19-9) represents a fascinating compound in pharmaceutical chemistry due to its complex structure and potential biological activities. Its unique combination of structural features makes it a valuable asset in drug discovery efforts, offering opportunities for developing novel therapeutic agents targeting various diseases.
2228159-19-9 (3-({bicyclo2.2.1hept-5-en-2-yl}methyl)pyrrolidine) Related Products
- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)
- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)
- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)
- 2198506-35-1(1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one)
- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)
- 1443327-97-6(Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-)
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)
- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)
- 922105-90-6(3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)




